prop-1-ene-2-sulfonyl fluoride
Description
Properties
CAS No. |
1935472-28-8 |
|---|---|
Molecular Formula |
C3H5FO2S |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Prop 1 Ene 2 Sulfonyl Fluoride and Its Functionalized Derivatives
2 Construction of β-Sulfanyl Vinyl Sulfonyl Fluorides via Thiol Additions to Related Halogenated Alkenyl Sulfonyl Fluorides
The synthesis of β-sulfanyl vinyl sulfonyl fluorides is efficiently achieved through the addition of thiols to 2-bromoprop-2-ene-1-sulfonyl fluoride (B91410) (BPESF). rsc.orgrsc.org This reaction is typically carried out in the presence of an organic base, such as triethylamine, under mild conditions at room temperature. rsc.org The process is highly stereoselective, exclusively yielding the (E)-isomer of the β-sulfanyl vinyl sulfonyl fluoride products in good to excellent yields. rsc.orgresearchgate.net
The proposed mechanism involves a β-elimination of HBr from BPESF under basic conditions to form a propa-1,2-diene-1-sulfonyl fluoride intermediate. rsc.orgresearchgate.net Subsequently, the thiol undergoes a nucleophilic Michael-type addition to the β-position of this electron-deficient allene (B1206475), leading to the thermodynamically favored (E)-configured vinyl product. rsc.orgresearchgate.net This method has a broad substrate scope, accommodating various aryl, heteroaryl, and aliphatic thiols. rsc.org
Table 2: Synthesis of (E)-2-(Organothio)prop-1-ene-1-sulfonyl Fluorides from BPESF and Thiols rsc.org
| Thiol | Product | Yield (%) |
| 4-Methylbenzenethiol | (E)-2-((4-methylphenyl)thio)prop-1-ene-1-sulfonyl fluoride | 99 |
| 4-Methoxybenzenethiol | (E)-2-((4-methoxyphenyl)thio)prop-1-ene-1-sulfonyl fluoride | 98 |
| 4-Chlorobenzenethiol | (E)-2-((4-chlorophenyl)thio)prop-1-ene-1-sulfonyl fluoride | 97 |
| 4-Fluorobenzenethiol | (E)-2-((4-fluorophenyl)thio)prop-1-ene-1-sulfonyl fluoride | 99 |
| Benzenethiol | (E)-2-(phenylthio)prop-1-ene-1-sulfonyl fluoride | 95 |
| Thiophen-2-ylmethanethiol | (E)-2-((thiophen-2-ylmethyl)thio)prop-1-ene-1-sulfonyl fluoride | 92 |
| Benzyl mercaptan | (E)-2-(benzylthio)prop-1-ene-1-sulfonyl fluoride | 94 |
| Cyclohexanethiol | (E)-2-(cyclohexylthio)prop-1-ene-1-sulfonyl fluoride | 85 |
Preparation of Enaminyl Sulfonyl Fluorides from Substituted Alkenyl Sulfonyl Fluorides and Amines
A direct and efficient method for the synthesis of highly functionalized enaminyl sulfonyl fluorides has been developed through the reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with various amines. rsc.org This transformation is characterized by its broad substrate scope, operational simplicity, and high atom economy, proceeding with up to 100% stereoselectivity. rsc.org The reaction yields a range of enaminyl sulfonyl fluorides, which are valuable in medicinal chemistry and drug discovery. rsc.org
Similarly, the reaction of 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) with thiols in the presence of an organic base provides access to β-sulfanyl vinyl sulfonyl fluorides. rsc.org These intermediates can be further diversified through subsequent substitution reactions with amines to construct enaminyl sulfonyl fluorides. rsc.org This two-step process expands the range of accessible structures.
The substrate scope for the direct reaction with amines is extensive, accommodating various secondary cyclic and acyclic amines.
| Amine Substrate | Product | Yield (%) |
|---|---|---|
| Pyrrolidine | (E)-2-(pyrrolidin-1-yl)prop-1-ene-1-sulfonyl fluoride | 95 |
| Piperidine | (E)-2-(piperidin-1-yl)prop-1-ene-1-sulfonyl fluoride | 96 |
| Morpholine | (E)-4-(2-(fluorosulfonyl)prop-1-en-1-yl)morpholine | 94 |
| Dibenzylamine | (E)-N,N-dibenzyl-2-(fluorosulfonyl)prop-1-en-1-amine | 85 |
| Indoline | (E)-1-(2-(fluorosulfonyl)prop-1-en-1-yl)indoline | 92 |
Table 1: Representative yields for the synthesis of enaminyl sulfonyl fluorides from 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) and various amines. rsc.org
Formation of Vinyl Ethers through Stereoselective Phenol (B47542) Additions to Halogenated Alkenyl Sulfonyl Fluorides
A novel, rapid, and metal-free approach for the synthesis of vinyl ethers incorporating a sulfonyl fluoride group has been established. researchgate.netrsc.org This method involves the stereoselective addition of phenols to 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF). The reaction proceeds under mild conditions, often at 35°C for as little as 10 minutes, and offers a straightforward technique for introducing both a vinyl ether and a sulfonyl fluoride moiety into a molecule. researchgate.netrsc.org The process is highly efficient for a wide range of phenol derivatives, including those with electron-donating and electron-withdrawing substituents, as well as more complex structures. researchgate.net A plausible mechanism suggests the in-situ formation of a reactive allene intermediate, propa-1,2-diene-1-sulfonyl fluoride, which then undergoes nucleophilic attack by the phenol. researchgate.net
| Phenol Substrate | Base | Yield (%) |
|---|---|---|
| Phenol | K₂CO₃ | 95 |
| 4-Chlorophenol | K₂CO₃ | 99 |
| 4-Methoxyphenol | K₂CO₃ | 97 |
| 2-Naphthol | K₂CO₃ | 92 |
| 4-Phenylphenol | K₂CO₃ | 97 |
Table 2: Synthesis of vinyl aryl ethers via addition of phenols to 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF). researchgate.net
Giese-Type Radical Approaches for 2-Alkyl-Substituted Vinyl Sulfonyl Fluorides
A general and efficient procedure for constructing 2-alkyl-substituted vinyl sulfonyl fluorides utilizes a Giese-type radical reaction. acs.orgacs.org This method involves the reaction of various alkyl iodides with 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) as the radical acceptor. acs.orgresearchgate.net The reaction is typically initiated by a photocatalyst, such as Mn₂(CO)₁₀, under blue LED irradiation. acs.org This approach provides access to a series of compact and multifunctional alkenyl sulfonyl fluorides, including structures that are challenging to synthesize using traditional methods. acs.orgresearchgate.net The protocol is compatible with a broad range of primary, secondary, and tertiary alkyl iodides, demonstrating wide functional group tolerance. acs.org
| Alkyl Iodide | Catalyst System | Yield (%) |
|---|---|---|
| 4-(2-Iodoethyl)-1,1'-biphenyl | Mn₂(CO)₁₀, Hantzsch ester, blue LED | 85 |
| 1-Iodoadamantane | Mn₂(CO)₁₀, Hantzsch ester, blue LED | 78 |
| tert-Butyl 4-iodopiperidine-1-carboxylate | Mn₂(CO)₁₀, Hantzsch ester, blue LED | 75 |
| Ethyl 2-iodoacetate | Mn₂(CO)₁₀, Hantzsch ester, blue LED | 68 |
Table 3: Examples of 2-alkyl-substituted vinyl sulfonyl fluorides synthesized via a Giese-type radical approach. acs.org
General Methods for the Introduction of the Sulfonyl Fluoride Group to Unsaturated Systems
Beyond the functionalization of pre-existing sulfonyl fluoride-containing alkenes, several general methods exist for the initial introduction of the -SO₂F group into unsaturated molecules.
Electrochemical Oxidative Coupling Protocols
Electrochemical synthesis offers a mild and environmentally benign pathway to sulfonyl fluorides. nih.gov One prominent method is the oxidative coupling of thiols or disulfides with an inexpensive and safe fluoride source like potassium fluoride (KF). nih.govacs.org This approach avoids the need for chemical oxidants and catalysts. The reaction is typically performed in an undivided cell with graphite (B72142) and stainless steel electrodes. acs.org This electrochemical process has a broad substrate scope, applicable to a variety of alkyl, benzyl, aryl, and heteroaryl thiols. nih.govresearchgate.net More recently, the methodology has been extended to the synthesis of sulfonyl fluorides from sulfonyl hydrazides using Et₃N·3HF as the fluoride source and n-Bu₄NI as a redox catalyst. rsc.org
| Starting Material | Fluoride Source | Conditions | Yield (%) |
|---|---|---|---|
| Thiophenol | KF | Constant current (20 mA), CH₃CN/HCl | 85 |
| 2-Mercapto-4,6-dimethylpyrimidine | KF | Constant current (20 mA), CH₃CN/HCl | 74 |
| Benzenethiol | KF | Flow electrolysis, 5 min residence time | 92 |
| 4-Methylbenzenesulfonohydrazide | Et₃N·3HF | Constant current (15 mA), CH₂Cl₂/DMSO | 85 |
Table 4: Summary of electrochemical methods for sulfonyl fluoride synthesis. acs.orgrsc.orgtue.nl
Facile Conversions from Sulfonates or Sulfonic Acids
The conversion of abundant and stable sulfonic acids and their corresponding salts (sulfonates) into sulfonyl fluorides is a highly practical synthetic route. Several effective one-pot protocols have been developed.
One strategy involves a two-step, one-pot process where the sulfonic acid is first converted to a sulfonyl chloride intermediate, followed by an in-situ halogen exchange (halex) reaction. theballlab.comnih.gov Reagents like cyanuric chloride can be used for the initial chlorination, followed by a fluoride source to yield the sulfonyl fluoride. nih.govccspublishing.org.cn
Direct deoxyfluorination of sulfonic acids offers a more streamlined approach. Thionyl fluoride (SOF₂) has been shown to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields (90-99%) within an hour. nih.govrsc.org Alternatively, bench-stable solid reagents like Xtalfluor-E® can be used for the deoxyfluorination of both aryl and alkyl sulfonic acids, providing good to excellent yields under mild conditions. nih.govrsc.org
| Starting Material | Reagent(s) | Key Features | Yield Range (%) |
|---|---|---|---|
| Aryl/Alkyl Sulfonates/Sulfonic Acids | 1. Cyanuric Chloride, 2. KF/TBAB | Mild, one-pot, transition-metal-free | 52-96 |
| Aryl/Alkyl Sulfonic Acid Sodium Salts | Thionyl Fluoride (SOF₂) | Rapid (1 hour), high yields | 90-99 |
| Aryl/Alkyl Sulfonic Acids/Salts | Xtalfluor-E® | Bench-stable solid reagent, mild conditions | 41-94 |
Table 5: Comparison of methods for converting sulfonic acids and sulfonates to sulfonyl fluorides. nih.govnih.govrsc.org
Ene Reactions for Propene-Derived Sulfonyl Fluorides
While the ene reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds and introducing functionality, its specific application for the direct synthesis of propene-derived sulfonyl fluorides is not extensively documented in recent prominent literature. This particular pathway remains a niche or less-explored area compared to the more established radical, coupling, and substitution methodologies detailed in the preceding sections.
Mechanistic Investigations of Reactivity and Transformation Pathways
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click chemistry reactions, valued for their reliability and the unique stability and reactivity of the S(VI)-F bond. grantome.com Alkenyl sulfonyl fluorides, including prop-1-ene-2-sulfonyl fluoride, are significant participants in this chemistry.
The SuFEx reaction is characterized by the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile. Sulfonyl fluorides are generally stable and resistant to reduction and thermolysis, yet they exhibit controlled reactivity towards nucleophiles. This balanced reactivity is central to their utility in click chemistry. nih.gov The reaction is typically facilitated by bases or catalysts that activate the sulfonyl fluoride group or the incoming nucleophile. researchgate.net
The kinetics of SuFEx reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the specific structure of the sulfonyl fluoride. While detailed kinetic studies specifically on this compound are not extensively documented, the principles governing related aryl and aliphatic sulfonyl fluorides provide a foundational understanding. nih.govenamine.net For instance, the reaction of sulfonyl fluorides with nucleophiles like phenols or amines often requires activation, and the reaction rates are sensitive to the electronic properties of the substituents on the sulfonyl fluoride. researchgate.net The stability of the S-F bond in aqueous environments allows for these reactions to occur under physiological conditions, a key advantage of SuFEx chemistry.
The general mechanism involves the nucleophilic attack at the electrophilic sulfur center, leading to the displacement of the fluoride ion. The stability of the resulting covalent bond makes this a highly efficient ligation strategy. nih.gov
This compound and its derivatives serve as valuable SuFEx click reagents. The presence of the vinyl group offers a dual functionality: the sulfonyl fluoride moiety can participate in SuFEx reactions, while the double bond is available for other transformations. cas.cnnih.gov This makes them versatile building blocks in organic synthesis and materials science. researchgate.netcas.cn
As SuFEx reagents, these compounds can react with a variety of nucleophiles to form stable sulfonates and sulfonamides. For example, the reaction of cyclic alkenylsulfonyl fluorides with phenols and anilines has been demonstrated to proceed in good yields. nih.gov This reactivity is harnessed to connect molecular fragments, a cornerstone of click chemistry. researchgate.net The ability to functionalize molecules with the sulfonyl fluoride group via reagents like ethenesulfonyl fluoride (ESF) highlights the importance of this class of compounds in drug discovery and chemical biology.
Olefinic Reactivity of the Propene Moiety
The propene moiety in this compound is electron-deficient due to the strong electron-withdrawing nature of the sulfonyl fluoride group. This electronic characteristic dictates its reactivity, making it susceptible to nucleophilic and radical additions.
The double bond in alkenyl sulfonyl fluorides is an excellent Michael acceptor. nih.gov Nucleophiles readily add to the β-carbon of the double bond in a conjugate addition fashion. nih.gov This reaction is a common pathway for the functionalization of these molecules. nih.gov
The mechanism involves the attack of a nucleophile on the terminal carbon of the double bond, leading to the formation of a carbanionic intermediate that is stabilized by the adjacent sulfonyl group. Subsequent protonation yields the final addition product. wikipedia.orgyoutube.com A variety of soft nucleophiles, such as thiols and thiophenols, have been shown to undergo efficient base-catalyzed conjugate addition to cyclic alkenylsulfonyl fluorides, often in quantitative yields. nih.gov
Alkenyl sulfonyl fluorides can undergo elimination reactions under basic conditions, which can be followed by subsequent addition reactions. cas.cnnih.gov For instance, treatment of certain β-chloro sulfonyl compounds with a base can lead to dehydrochlorination, forming an alkenyl sulfonyl fluoride. cas.cn The choice of base can be critical in directing the reaction pathway. cas.cn
While the direct conversion of this compound to an allene (B1206475) via β-elimination is not explicitly detailed, related systems demonstrate the potential for such transformations. The formation of sulfene (B1252967) intermediates from sulfonyl halides through elimination is a known process, which then readily react with nucleophiles. iupac.org This suggests that under specific conditions, elimination-addition pathways could be a viable transformation route for alkenyl sulfonyl fluorides.
Radical-mediated reactions provide a powerful and general method for the synthesis of alkenyl sulfonyl fluorides. nih.govrsc.org These methods often involve the generation of a fluorosulfonyl radical (FSO₂•) or other radical species that can add across a double or triple bond. rsc.orgnih.gov
One common approach is the radical fluorosulfonylation of alkenes. nih.gov This can be achieved under photoredox conditions where a fluorosulfonyl radical is generated and adds to an alkene. nih.gov The resulting radical intermediate can then undergo further reactions to yield the final alkenyl sulfonyl fluoride product. The use of radical clock experiments has provided evidence for the involvement of radical mechanisms in some copper-catalyzed syntheses of alkenyl sulfonyl fluorides. cas.cn
Another strategy involves the radical addition of a sulfonyl radical to an alkyne, followed by trapping of the resulting vinyl radical. rsc.orgnih.gov This approach allows for the synthesis of tetra-substituted alkenyl sulfonyl fluorides. rsc.org These radical processes are often tolerant of a wide range of functional groups, making them highly valuable in synthetic chemistry. rsc.orgnih.gov
Mechanisms of Sulfonyl Fluoride-Mediated Olefination Reactions
This compound and related compounds can participate in olefination reactions, which are fundamental processes in organic synthesis for the formation of carbon-carbon double bonds. The mechanisms of these reactions often parallel classical olefination strategies, such as the Horner-Wadsworth-Emmons reaction.
Olefination reactions involving sulfonyl fluorides can proceed through a sequence of an initial Aldol-type addition, followed by cyclization and fragmentation. In a reaction analogous to the Horner-Wadsworth-Emmons olefination, a carbanion generated adjacent to a sulfonyl fluoride group can act as a nucleophile.
This carbanion adds to a carbonyl compound, such as an aldehyde or ketone, in an Aldol-type addition to form a β-alkoxy sulfonyl fluoride intermediate. This intermediate can then undergo an intramolecular cyclization to form a strained four-membered ring intermediate. Subsequent fragmentation of this ring leads to the formation of the desired olefin and byproducts.
The stereochemical outcome of olefination reactions, yielding either the (E) or (Z)-alkene, is a critical aspect of synthetic utility. In reactions analogous to the Julia-Kocienski olefination, the stereoselectivity is highly dependent on the reaction conditions. Factors such as the nature of the base, the solvent system, and the reaction temperature can significantly influence the E/Z ratio of the product.
For instance, a switch from high E-selectivity to high Z-selectivity has been observed by employing low temperatures and a coordinating solvent mixture. The presence of fluorine atoms in the sulfonyl reagent can also impact the stereochemical outcome. This level of control allows for the targeted synthesis of specific olefin isomers.
Table 2: Factors Influencing Stereoselectivity in Olefination Reactions
| Factor | Effect on Stereoselectivity | Example |
| Base | The choice of base can favor the formation of either the E or Z isomer. | Different alkali metal hexamethyldisilazides can lead to varying E/Z ratios. |
| Solvent | Polar, coordinating solvents can promote the formation of the Z-isomer. | A DMF-DMPU solvent mixture has been used to achieve high Z-selectivity. |
| Temperature | Lower temperatures often lead to higher stereoselectivity. | Reactions carried out at low temperatures can reverse the E/Z selectivity. |
| Substituents | The presence of electron-withdrawing groups, like fluorine, on the sulfonyl reagent can alter the stereochemical preference. | Fluorinated sulfones have shown different stereoselectivity compared to their non-fluorinated analogs. |
This table is based on findings from Julia-Kocienski olefination reactions involving related sulfones.
Transition Metal-Free Reaction Mechanisms
A significant advantage of using reagents like this compound is the ability to perform complex transformations without the need for transition metal catalysts. This aligns with the principles of green chemistry by avoiding potentially toxic and expensive metals.
A notable example is the stereoselective addition of phenols to 2-chloroprop-2-ene-1-sulfonyl fluoride, a close structural analog of this compound. This reaction proceeds rapidly under mild, metal-free conditions to produce vinyl ethers. The mechanism likely involves the nucleophilic attack of the phenoxide on the electron-deficient double bond, followed by the elimination of a chloride ion.
Furthermore, transition-metal-free methods have been developed for the synthesis of sulfonyl fluorides themselves, utilizing a one-pot, multi-component approach with aryltriazenes. The exploration of radical-nucleophilic substitution (SRN1) mechanisms, promoted by solvated electrons, also opens up avenues for transition-metal-free amination reactions of related halide-containing compounds.
Derivatization and Functionalization Strategies of Prop 1 Ene 2 Sulfonyl Fluoride Scaffolds
Functionalization at the Sulfonyl Fluoride (B91410) Group
The sulfonyl fluoride moiety is a key reactive site in prop-1-ene-2-sulfonyl fluoride, enabling its conversion into other important sulfur-containing functional groups.
Synthesis of Sulfonamides via Amination
The conversion of sulfonyl fluorides to sulfonamides is a significant transformation due to the prevalence of the sulfonamide functional group in pharmaceuticals. researchgate.net Various methods have been developed to facilitate this amination reaction. One approach involves the use of a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride towards nucleophilic attack by a wide range of primary and secondary amines. researchgate.netnih.gov This method has proven effective for both sterically and electronically diverse sulfonyl fluorides and amines, yielding the corresponding sulfonamides in good yields. researchgate.net
Another strategy employs a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives to promote the amidation of sulfonyl fluorides. researchgate.net This protocol is particularly efficient for sterically hindered substrates and has been successfully applied to the synthesis of the drug Fedratinib, highlighting its utility in medicinal chemistry. researchgate.net The reaction proceeds smoothly, providing excellent yields of the desired sulfonamides. researchgate.net
| Sulfonyl Fluoride Substrate | Amine Nucleophile | Method | Product | Yield |
|---|---|---|---|---|
| Benzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ activation | N-Phenylbenzenesulfonamide | Good |
| Alkylsulfonyl fluoride | 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine | Ca(NTf₂)₂ activation | Corresponding sulfonamide | Good |
| Sterically hindered sulfonyl fluoride | Amantadine derivative | Catalytic HOBt/silicon additives | Corresponding sulfonamide | 90% (multidecagram-scale) |
| Fedratinib intermediate sulfonyl fluoride | - | Catalytic HOBt/silicon additives | Fedratinib | 93% |
Formation of Sulfonates and Sulfoxides/Sulfones via Oxidation or Nucleophilic Displacement
Beyond sulfonamides, the sulfonyl fluoride group can be transformed into other valuable functionalities such as sulfonates, sulfoxides, and sulfones. The formation of sulfonic esters (sulfonates) can be achieved through nucleophilic displacement of the fluoride ion. For instance, the reaction of sulfonyl fluorides with phenols in the presence of a base like cesium carbonate (Cs₂CO₃) provides a mild and efficient route to aryl sulfonates. nih.gov This transformation is chemoselective, as demonstrated by the preferential formation of a sulfonamide over a sulfonic ester when 4-aminophenol (B1666318) is reacted with a sulfonyl fluoride in the presence of Ca(NTf₂)₂, while the use of Cs₂CO₃ favors the formation of the sulfonic ester. researchgate.net
Furthermore, while the sulfonyl fluoride group itself is at a high oxidation state, related sulfur-containing vinyl compounds can be oxidized to sulfoxides and sulfones. For example, a β-sulfanyl vinyl sulfonyl fluoride derivative has been successfully oxidized to the corresponding sulfoxide (B87167) and sulfone using Oxone in the presence of diethylamine. researchgate.net This indicates that the sulfur atom in derivatives of this compound can be further oxidized, leading to a broader range of sulfur-containing compounds.
Transformations at the Propene Backbone
The propene backbone of this compound offers another avenue for derivatization, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Construction of β-Functionalized Vinyl Sulfonyl Fluorides
The vinyl sulfonyl fluoride moiety is an excellent Michael acceptor, making it susceptible to conjugate addition reactions for the construction of β-functionalized derivatives. This reactivity has been exploited in the synthesis of β-sulfanyl vinyl sulfonyl fluorides through the addition of thiols to a related precursor, 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF). researchgate.net The reaction proceeds via an in-situ generated propa-1,2-diene-1-sulfonyl fluoride intermediate, which then undergoes a Michael-type addition of the thiol at the β-position. researchgate.net This method is highly stereoselective, yielding the thermodynamically favored E-isomer. researchgate.net A wide range of aryl, heteroaryl, and aliphatic thiols can be employed, providing access to a diverse library of β-sulfanyl vinyl sulfonyl fluorides. researchgate.net
Another approach to β-functionalization is the electrochemical synthesis of β-keto sulfonyl fluorides from vinyl triflates via a radical fluorosulfonylation process. researchgate.netrsc.org This method allows for the introduction of a keto group at the β-position of the sulfonyl fluoride scaffold.
| Precursor | Reagent | Reaction Type | Product | Yield |
|---|---|---|---|---|
| 2-Bromoprop-2-ene-1-sulfonyl fluoride (BPESF) | 4-Methylbenzenethiol | Michael-type addition of thiol | β-(4-Methylphenyl)sulfanyl vinyl sulfonyl fluoride | 66% |
| 2-Bromoprop-2-ene-1-sulfonyl fluoride (BPESF) | Tapazole | Michael-type addition of thiol | β-Tapazole-functionalized vinyl sulfonyl fluoride | 88% |
| Vinyl triflate | FSO₂Cl | Electrochemical radical fluorosulfonylation | β-Keto sulfonyl fluoride | - |
Synthesis of Conjugated Systems and Heterocyclic Architectures
The propene backbone of this compound can serve as a building block for the synthesis of extended conjugated systems and various heterocyclic structures. Palladium-catalyzed cross-coupling reactions, such as the Heck-Matsuda reaction, have been utilized to arylate ethenesulfonyl fluoride (ESF), a related vinyl sulfonyl fluoride, at the β-position. This reaction with arenediazonium tetrafluoroborates affords (E)-β-arylethenesulfonyl fluorides, which are valuable conjugated systems.
Furthermore, the vinyl sulfonyl fluoride moiety can participate in cycloaddition reactions to construct heterocyclic rings. A notable example is the [3+2] cycloaddition reaction with in-situ generated nonstabilized azomethine ylides to produce pyrrolidine-3-sulfonyl fluorides. This reaction is scalable and provides access to building blocks suitable for further transformations. Additionally, vinyl sulfonyl fluorides have been employed in Diels-Alder reactions with various dienes to rapidly generate cyclic and bicyclic sulfonyl fluoride derivatives. researchgate.net The electron-withdrawing nature of the sulfonyl fluoride group enhances the dienophilic character of the double bond, facilitating the [4+2] cycloaddition. This strategy has been used to synthesize a variety of six-membered rings containing the sulfonyl fluoride moiety. researchgate.net Another example involves the synthesis of indolizine-functionalized sulfonyl fluorides through an oxidative [3+2] annulation of isoquinolinium/quinolinium salts with 1-bromoethene-1-sulfonyl fluoride. researchgate.net
Diverse Derivatizations Facilitated by Halogen Substituents on Related Propene-Sulfonyl Fluoride Structures
The introduction of a halogen substituent on the propene backbone of sulfonyl fluoride scaffolds provides a versatile handle for a wide range of derivatizations. Halogenated precursors such as 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) and 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) have been shown to be valuable starting materials for the synthesis of diverse functionalized vinyl sulfonyl fluorides.
In the presence of a base, these 2-halopropene derivatives can undergo β-elimination to form a highly reactive propa-1,2-diene-1-sulfonyl fluoride intermediate. researchgate.net This allene (B1206475) can then be trapped by various nucleophiles in a Michael-type addition. For example, the reaction of CESF with phenols in the presence of a base leads to the stereoselective formation of vinyl aryl ethers with a sulfonyl fluoride group. enamine.net Similarly, the reaction of BPESF with thiols yields β-sulfanyl vinyl sulfonyl fluorides. researchgate.net
The halogen atom can also be located directly on the double bond, as in (Z)-1-bromo-2-arylethene-1-sulfonyl fluorides. The bromine atom in these structures serves as a versatile reactive handle for further transformations, including cross-coupling reactions. For instance, 1-bromoethene-1-sulfonyl fluoride has been shown to participate in Suzuki coupling reactions, enabling the construction of α-(hetero)aryl ethenesulfonyl fluorides. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For prop-1-ene-2-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments like NOESY would provide a complete structural picture.
Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. In prop-1-ene-2-sulfonyl fluoride, three distinct proton signals are expected: two for the terminal vinyl (=CH₂) protons and one for the methyl (CH₃) protons.
Vinyl Protons (=CH₂): These two protons are chemically non-equivalent (diastereotopic). One is cis to the sulfonyl fluoride group, and the other is trans. They are expected to appear as distinct signals in the downfield region of the spectrum, typically between 6.0 and 7.0 ppm, due to the deshielding effect of the double bond and the strongly electron-withdrawing sulfonyl fluoride group. They will likely appear as doublets or multiplets due to geminal coupling to each other and potentially smaller long-range couplings.
Methyl Protons (CH₃): The protons of the methyl group are expected to produce a singlet or a finely split multiplet in the more upfield region of the spectrum, likely around 2.0-2.5 ppm. The signal may exhibit long-range coupling to the vinyl protons.
The integration of these signals would correspond to a 2:3 ratio, confirming the relative number of vinyl and methyl protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Vinyl H (cis to -SO₂F) | 6.0 - 6.5 | d or m | Jgem: ~1-3 Hz |
| Vinyl H (trans to -SO₂F) | 6.5 - 7.0 | d or m | Jgem: ~1-3 Hz |
| Methyl H | 2.0 - 2.5 | s or m | Long-range couplings possible |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, three distinct carbon signals are anticipated.
Quaternary Vinyl Carbon (C-SO₂F): The carbon atom directly attached to the sulfonyl fluoride group is a quaternary sp² carbon. Due to the strong electron-withdrawing nature of the -SO₂F group, this signal is expected to be significantly downfield, likely in the range of 140-150 ppm. It may also show coupling to the fluorine atom (JCF).
Terminal Vinyl Carbon (=CH₂): The terminal sp² carbon of the vinyl group is expected to resonate at a more upfield position compared to the substituted carbon, typically between 120-130 ppm.
Methyl Carbon (CH₃): The sp³ hybridized carbon of the methyl group will appear in the far upfield region of the spectrum, generally between 15-25 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-SO₂F | 140 - 150 |
| =CH₂ | 120 - 130 |
| CH₃ | 15 - 25 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to detect fluorine atoms in a molecule. wikipedia.org Since ¹⁹F is a 100% naturally abundant spin-½ nucleus, it provides sharp signals over a wide chemical shift range, making it an excellent probe for confirming the presence and electronic environment of the sulfonyl fluoride group. wikipedia.orghuji.ac.il
For an alkyl or vinyl sulfonyl fluoride, the ¹⁹F signal is expected to appear as a singlet (if no coupled nuclei are nearby) or a multiplet in the positive chemical shift range relative to the standard reference CFCl₃. ucsb.educolorado.edu The chemical shift for sulfonyl fluorides typically falls in the range of +40 to +80 ppm. This distinct chemical shift provides unambiguous evidence for the presence of the -SO₂F moiety.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) |
| -SO₂F | +40 to +80 |
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. This is invaluable for determining the stereochemistry and conformation of molecules.
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₃H₅FO₂S), the theoretical exact mass can be calculated. This experimental value, obtained via HRMS, would serve as definitive proof of the compound's elemental composition.
Furthermore, HRMS is an effective tool for reaction monitoring. By analyzing small aliquots from a reaction mixture, one can track the disappearance of starting materials and the appearance of the desired product based on their precise masses, allowing for optimization of reaction conditions.
Calculated Exact Mass for this compound (C₃H₅FO₂S):
Monoisotopic Mass: 124.0022 Da
An HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to this calculated exact mass, thereby confirming the identity of the compound. For example, the [M+H]⁺ ion would have a calculated m/z of 125.0095.
Vibrational and Electronic Spectroscopy (as applied to related sulfonyl fluorides for deeper insights)
The structural and mechanistic elucidation of molecules like this compound relies heavily on advanced spectroscopic techniques. Vibrational and electronic spectroscopy, in particular, offer profound insights into the molecule's functional groups, bonding arrangements, and electronic environment. By examining data from closely related sulfonyl fluorides, a detailed characterization of this compound can be inferred.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in Mechanistic Studies
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the characteristic functional groups within a molecule. In the context of this compound, FTIR can confirm the presence of the key sulfonyl fluoride (-SO₂F) and alkene (C=C) moieties. Studies on various sulfonyl fluoride-containing compounds have established the characteristic vibrational frequencies for these groups. fluorine1.ru
The sulfonyl fluoride group exhibits strong, characteristic absorption bands. The asymmetric stretching vibration of the S=O bonds is typically observed in the range of 1400-1500 cm⁻¹, while the symmetric stretch appears at a lower frequency, generally between 1200-1260 cm⁻¹. fluorine1.ru Furthermore, the sulfur-fluorine (S-F) bond has a distinct stretching vibration that can be found in the 800-850 cm⁻¹ region. fluorine1.ru
The prop-1-ene (B156429) portion of the molecule also gives rise to specific infrared absorptions. The C=C stretching vibration is expected to appear in the 1640-1680 cm⁻¹ range. The exact position of this peak can provide information about the conjugation with the sulfonyl fluoride group. The vinylic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.
Table 1: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (vinyl) | Stretching | 3010-3100 |
| C=C | Stretching | 1640-1680 |
| S=O | Asymmetric Stretching | 1400-1500 |
| S=O | Symmetric Stretching | 1200-1260 |
| S-F | Stretching | 800-850 |
This table is generated based on typical values for the respective functional groups and may not represent experimentally verified data for this compound.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the C=C double bond, which can be weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum. This is because the polarizability of the C=C bond changes significantly during vibration.
Computational and experimental studies on related vinyl sulfonyl fluorides suggest that these molecules may exist in non-planar gauche conformations due to the electronic interactions between the vinyl and sulfonyl groups. researchgate.net Raman spectroscopy can be a powerful tool for studying such conformational isomers, as different conformers may exhibit distinct vibrational frequencies.
The symmetric stretching of the S=O bonds in the sulfonyl fluoride group is also expected to be Raman active. By analyzing the depolarization ratios of the Raman bands, it is possible to distinguish between symmetric and asymmetric vibrations, further aiding in the assignment of vibrational modes.
Table 2: Expected Raman Shifts for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| C=C | Stretching | 1640-1680 (Strong) |
| S=O | Symmetric Stretching | 1200-1260 (Moderate) |
| C-S | Stretching | 600-700 |
This table is generated based on typical values for the respective functional groups and may not represent experimentally verified data for this compound.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy probes the electronic transitions within a molecule. The presence of a conjugated system, where π-orbitals overlap, can lead to the absorption of ultraviolet or visible light. In this compound, the C=C double bond is in conjugation with the sulfonyl fluoride group. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jackwestin.comlibretexts.org
As a result of this extended conjugation, this compound is expected to absorb UV radiation at a longer wavelength (a bathochromic or red shift) compared to a non-conjugated alkene. shimadzu.com The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of the substituents. The sulfonyl fluoride group, being an electron-withdrawing group, can further influence the electronic transitions.
The primary electronic transition observed would likely be a π → π* transition, where an electron is promoted from a bonding π-orbital to an antibonding π*-orbital. The molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a given wavelength, can also be determined from the UV-Visible spectrum.
Table 3: Predicted UV-Visible Absorption for this compound
| Type of Transition | Chromophore | Predicted λ_max (nm) |
| π → π* | C=C conjugated with -SO₂F | ~200-250 |
This table provides an estimated range for the λ_max based on the principles of UV-Visible spectroscopy for conjugated systems and is not based on experimental data for this compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
Detailed Density Functional Theory (DFT) studies specifically elucidating the reaction mechanisms, transition states, energetic profiles, and stereoselectivity for transformations involving prop-1-ene-2-sulfonyl fluoride (B91410) are not available in the reviewed literature. While DFT is a powerful tool for such investigations in sulfonyl fluoride chemistry generally, dedicated studies on this specific isomer are absent.
Elucidation of Reaction Mechanisms and Transition States for Sulfonyl Fluoride Transformations
No specific DFT studies were found that focused on the reaction mechanisms and the identification of transition states for reactions involving prop-1-ene-2-sulfonyl fluoride.
Energetic Profiles and Reaction Pathways of Olefination Reactions
The energetic profiles and specific reaction pathways for olefination reactions starting from or leading to this compound have not been reported in the searched computational literature.
Analysis of Stereoselectivity in Product Formation
A computational analysis of the factors governing stereoselectivity in reactions of this compound is not available.
Frontier Molecular Orbital (FMO) Theory
The application of Frontier Molecular Orbital (FMO) theory to predict the reactivity and regioselectivity of this compound has not been a subject of specific investigation in the available literature.
Prediction of Reactivity and Regioselectivity of the Propene and Sulfonyl Fluoride Moieties
There are no dedicated FMO theory studies that analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound to predict its reactivity or the regioselectivity of its distinct functional groups.
Kinetic Isotope Effect (KIE) Studies
No experimental or theoretical Kinetic Isotope Effect (KIE) studies have been reported for reactions involving this compound to probe its reaction mechanisms.
Quantum Chemical Characterization of Electronic Properties
Quantum chemical calculations are fundamental to describing the electronic structure of a molecule, which in turn governs its reactivity, stability, and spectroscopic signatures.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and its behavior in electron transfer processes. nih.gov
HOMO: As the outermost orbital containing electrons, the HOMO's energy level is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.
LUMO: As the innermost orbital without electrons, the LUMO's energy level corresponds to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy signifies a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive and polarizable. nih.gov
For this compound, the potent electron-withdrawing nature of the sulfonyl fluoride (-SO₂F) group is expected to significantly lower the energy of both the HOMO and, more dramatically, the LUMO. This makes the molecule a strong electron acceptor (electrophile), enhancing its reactivity in reactions such as Diels-Alder cycloadditions and Michael additions.
Interactive Data Table: Illustrative Frontier Orbital Energies
Note: The following values are representative examples for a molecule with a conjugated system and a strong electron-withdrawing group, calculated at the DFT/B3LYP level, as specific data for this compound is not available.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.24 | Represents the electron-donating ability. |
| LUMO | -2.90 | Represents the electron-accepting ability. |
| HOMO-LUMO Energy Gap | 3.34 | Indicates chemical reactivity and stability. researchgate.net |
Charge distribution analysis provides a quantitative picture of how electrons are shared among the atoms in a molecule, revealing its polarity and identifying reactive sites. Mulliken population analysis is one method used to estimate these partial atomic charges from quantum chemical calculations. uni-muenchen.dewikipedia.org
In this compound, the high electronegativity of the oxygen and fluorine atoms causes a significant polarization of the bonds. The sulfonyl fluoride group draws electron density away from the rest of the molecule. This leads to:
A substantial positive partial charge on the sulfur atom, making it a primary electrophilic center.
Negative partial charges on the oxygen and fluorine atoms.
An induced electron deficiency in the propylene (B89431) backbone, particularly at the carbon atom directly bonded to the sulfur (C2) and the terminal carbon of the double bond (C3), making them susceptible to nucleophilic attack.
This imbalanced distribution of atomic charges is critical for predicting intermolecular interactions and the regioselectivity of chemical reactions. acs.org
Interactive Data Table: Illustrative Mulliken Partial Atomic Charges
Note: The following values are hypothetical and serve to illustrate the expected charge distribution in this compound based on the principles of electronegativity and inductive effects discussed in computational studies of related sulfonyl compounds. cdnsciencepub.com
| Atom | Symbol | Expected Partial Charge (a.u.) | Role in Reactivity |
| Sulfur | S | Highly Positive | Strong electrophilic site |
| Oxygen | O | Highly Negative | Nucleophilic site / Hydrogen bond acceptor |
| Fluorine | F | Highly Negative | Nucleophilic site / Strong inductive effect |
| Carbon (C2) | C | Positive | Electrophilic site, bonded to S |
| Carbon (C1) | C | Slightly Negative / Neutral | Part of the π-system |
| Carbon (C3) | C | Slightly Positive | Electrophilic site due to conjugation (Michael acceptor) |
| Hydrogen | H | Slightly Positive | Potential for weak interactions |
Advanced Applications and Future Research Avenues
Prop-1-ene-2-sulfonyl Fluoride (B91410) as a Versatile Building Block in Complex Molecule Synthesis
The structure of prop-1-ene-2-sulfonyl fluoride makes it a valuable and compact building block for introducing both a sulfonyl fluoride moiety and a reactive, substituted vinyl group into complex molecules. Research into analogous 2-alkyl-substituted vinyl sulfonyl fluorides has demonstrated efficient synthetic routes, such as a Giese-type radical approach. researchgate.netacs.orgacs.org This method prepares these compounds from corresponding alkyl iodides and a suitable precursor like 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), providing a general and effective pathway to structures that are otherwise difficult to access. researchgate.netacs.orgacs.org
The versatility of this building block is further highlighted by the array of derivatization reactions it can undergo. The sulfonyl fluoride group can be transformed into sulfonamides or sulfonic esters, while the vinyl group can participate in various addition and cross-coupling reactions. This dual reactivity allows for sequential and divergent synthesis strategies, enabling the construction of complex molecular architectures.
Table 1: Representative Synthetic Routes to 2-Alkyl-Substituted Vinyl Sulfonyl Fluorides
| Method | Precursors | Key Features | Reference |
|---|---|---|---|
| Giese-type Radical Reaction | Alkyl Iodides and 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) | Provides general access to 2-alkyl-substituted vinyl sulfonyl fluorides; suitable for complex structures. | researchgate.netacs.org |
| Nucleophilic Addition to Allenes | Thiols and 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) | Stereoselective synthesis of β-sulfanyl vinyl sulfonyl fluorides. | rsc.orgresearchgate.net |
| Photoredox Catalysis | Organosuperbase activated Sulfonyl Fluorides and Alkenes | Converts S(VI) electrophiles into S(VI) radicals for ligation. | nih.gov |
Potential for Novel Click Chemistry Platforms
Sulfonyl fluorides are cornerstone electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a robust and versatile click chemistry platform. nih.govbohrium.comresearchgate.net this compound is a prime candidate for expanding the scope of SuFEx. The unique stability-reactivity balance of the sulfonyl fluoride group allows it to remain inert under many conditions while reacting efficiently with a range of nucleophiles under specific activation. sigmaaldrich.comnih.gov
The presence of the 2-methyl group on the vinyl scaffold could modulate the electronic properties and steric environment of the sulfonyl fluoride group, potentially leading to novel reactivity and selectivity in SuFEx reactions. This substitution may influence reaction rates and the accessibility of the sulfur center to nucleophiles, allowing for fine-tuning of the click reaction. This could enable the development of new, orthogonal ligation strategies for applications in chemical biology, drug discovery, and materials science. nih.govsigmaaldrich.comenamine.net For instance, the derivatization of β-sulfanyl vinyl sulfonyl fluorides has been successfully demonstrated using SuFEx click chemistry to introduce morpholine, methanol, and phenol (B47542) moieties. rsc.org
Exploration of Unprecedented Reactivity and Selectivity Profiles
Beyond its role in SuFEx, this compound offers opportunities to explore unique reactivity profiles. Recent studies have shown that sulfonyl fluorides can be converted from traditional S(VI) electrophiles into S(VI) radicals under photoredox catalysis conditions. nih.gov This radical reactivity opens up new avenues for alkene ligation and the synthesis of vinyl sulfones, which are valuable motifs in materials and medicinal chemistry. nih.gov
The 2-methyl substitution is expected to play a critical role in directing the selectivity of such reactions. In radical additions or other transformations involving the vinyl group, the methyl group can influence the regioselectivity and stereoselectivity of the outcome. For example, in the synthesis of β-sulfanyl vinyl sulfonyl fluorides from a related precursor, the reaction proceeds with remarkable stereoselectivity, yielding the thermodynamically favored E-configuration. rsc.org This inherent selectivity, governed by the substitution pattern, is a key area for future exploration.
Development of Scalable and Sustainable Synthetic Protocols
For any chemical building block to be widely adopted, the development of scalable and sustainable synthetic protocols is essential. Traditional methods for synthesizing sulfonyl fluorides often rely on corrosive reagents like potassium bifluoride (KHF2) or unstable sulfonyl chloride precursors. acs.org
Recent advancements are addressing these challenges by developing greener and more efficient methods. acs.orgresearchgate.net One such protocol utilizes stable and readily available substrates like thiols or disulfides, with potassium fluoride as the sole, less hazardous fluorine source and sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as a green oxidant. acs.orgresearchgate.net The practicality of these methods has been demonstrated through gram-scale synthesis, showcasing their potential for large-scale production. rsc.orgacs.org The transition-metal-free synthesis of related vinyl sulfonyl fluorides highlights the move towards more sustainable and atom-economical processes. rsc.orgresearchgate.net
Table 2: Comparison of Synthetic Protocols for Sulfonyl Fluorides
| Protocol | Fluorine Source | Oxidant | Key Advantages | Reference |
|---|---|---|---|---|
| Traditional Halogen Exchange | Potassium Bifluoride (KHF₂) | N/A (from sulfonyl chlorides) | Established method. | acs.org |
| Green One-Pot Process | Potassium Fluoride (KF) | NaOCl·5H₂O | Environmentally friendly, uses stable substrates, scalable. | acs.orgresearchgate.net |
| Radical Fluorosulfonylation | FABI salts | N/A (Photoredox) | Accesses structures from olefins/alkynes. | researchgate.net |
Integration into Materials Science and Polymer Chemistry
The dual functionality of this compound makes it an attractive monomer for creating advanced polymers and functional materials. The vinyl group can undergo polymerization, while the sulfonyl fluoride group can serve as a reactive handle for post-polymerization modification via SuFEx chemistry. chemrxiv.org This approach allows for the synthesis of polymers with precisely tailored properties.
Analogous monomers, such as 4-vinylbenzenesulfonyl fluoride, have been successfully used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined polymers. chemrxiv.org These polymers can then undergo exhaustive post-polymerization modification, converting the sulfonyl fluoride groups into sulfonamides or sulfonic esters, thereby altering the material's physical and chemical properties. chemrxiv.org Similarly, fluorinated polymers containing sulfonyl fluoride groups have shown a tendency for these functional groups to enrich at the material's surface, a property that is highly valuable for creating specialized coatings and interfaces. pageplace.depdx.edu The integration of this compound into polymer backbones could lead to new materials for applications ranging from advanced coatings and membranes to functional biomaterials. nih.govpageplace.de
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for prop-1-ene-2-sulfonyl fluoride, and how can researchers optimize yield and purity?
- Methodological Answer : The compound can be synthesized via sulfonation of propene derivatives followed by fluorination. A modified procedure from allylsulfonate precursors involves refluxing sodium allylsulfonate with phosphorus oxychloride, followed by hydrolysis and fluorination (e.g., using KF or HF-pyridine). Yield optimization requires precise control of reaction temperature (120°C for reflux) and stoichiometric ratios of reagents. Post-synthesis purification via solvent extraction (e.g., methylene chloride) and washing with sodium bicarbonate is critical to remove acidic byproducts . Characterization should include ¹⁹F NMR (δ ~60–70 ppm for sulfonyl fluoride) and LC-MS to confirm molecular ion peaks (C₃H₅FO₂S, [M+H]⁺ = 140.03).
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational methods:
- ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., allylic protons exhibit splitting patterns due to J₃ coupling).
- FT-IR : Identify S=O stretches (~1350–1400 cm⁻¹) and S-F vibrations (~750–800 cm⁻¹).
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic reactivity at the sulfonyl fluoride group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?
- Methodological Answer : Divergent reactivity (e.g., with amines vs. thiols) may arise from solvent polarity or steric effects. To address discrepancies:
- Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to compare activation barriers.
- Competition Experiments : Co-incubate the compound with competing nucleophiles (e.g., NaN₃ vs. NaSH) in DMSO/H₂O mixtures.
- Computational Modeling : Use MD simulations to assess solvent accessibility of the sulfonyl fluoride group .
Q. What strategies ensure the stability of this compound during long-term storage or under experimental conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Recommended practices:
- Storage : Keep at –20°C in anhydrous DMF or THF with molecular sieves to prevent hydrolysis.
- In Situ Generation : Prepare fresh solutions before use; avoid aqueous buffers (hydrolysis half-life <1 hr at pH 7.4).
- Quality Control : Periodically validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers design experiments to probe the compound’s role in covalent inhibitor development?
- Methodological Answer : Use activity-based protein profiling (ABPP):
- Step 1 : Incubate the compound with target enzymes (e.g., serine hydrolases) in cellular lysates.
- Step 2 : Label with a fluorescent or biotinylated probe for SDS-PAGE or LC-MS/MS identification.
- Step 3 : Validate selectivity via competitive inhibition assays with known inhibitors .
Data Discrepancy and Reproducibility
Q. How should researchers address inconsistencies in CAS registry data for this compound?
- Methodological Answer : Cross-reference multiple databases (e.g., PubChem, NIST) and original synthesis papers. For example, conflicting molecular formulas (C₃H₅FO₂S vs. C₆H₅BrFNO₃S in ) likely stem from misattribution or isomerization. Validate using high-resolution mass spectrometry (HRMS) and compare with synthetic intermediates .
Safety and Handling
Q. What safety protocols are essential when handling this compound in electrophilic sulfonylation reactions?
- Methodological Answer : Follow guidelines for sulfonyl fluorides:
- PPE : Wear nitrile gloves, goggles, and a lab coat.
- Ventilation : Use a fume hood; avoid inhalation of vapors (irritant to respiratory tract).
- Spill Management : Neutralize with 10% sodium bicarbonate solution before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
